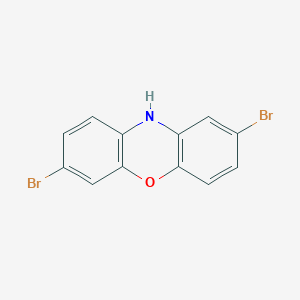

2,7-dibromo-10H-phenoxazine

Description

Significance of the Phenoxazine (B87303) Core in Functional Materials Research

The phenoxazine core is a robust heterocyclic scaffold that has garnered substantial interest in the field of materials science. pubcompare.airesearchgate.net Its structure, which consists of a central oxazine (B8389632) ring fused to two benzene (B151609) rings, provides a unique combination of electronic and photophysical properties. pubcompare.aimdpi.com Phenoxazine is an electron-rich system due to the presence of nitrogen and oxygen heteroatoms, which allows it to act as an effective electron donor in various applications. mdpi.comworktribe.com This electron-donating character is crucial for the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov

The rigid and near-planar geometry of the phenoxazine unit contributes to the formation of well-ordered molecular assemblies, which is beneficial for charge transport in semiconductor devices. nih.gov Furthermore, the phenoxazine structure can be readily modified at several positions, particularly at the N-10 position and the aromatic C-3 and C-7 positions, allowing for the fine-tuning of its electronic properties, solubility, and solid-state packing. nih.govnih.gov This synthetic versatility has enabled researchers to develop a wide array of phenoxazine-based materials with tailored characteristics for specific functions, including fluorescent probes, photoredox catalysts, and hole-transporting materials in perovskite solar cells. pubcompare.ainih.govresearchgate.net The inherent luminescent properties of many phenoxazine derivatives also make them excellent candidates for emitter materials in OLEDs. nih.gov

Overview of Brominated Phenoxazine Derivatives in Academic Context

The strategic introduction of bromine atoms onto the phenoxazine core, particularly at the C-3 and C-7 positions, is a common and powerful method used in academic research to create versatile molecular building blocks. nsf.gov Bromination transforms the relatively inert C-H bonds into reactive C-Br bonds, which can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Stille reactions. nih.govresearchgate.net This provides a convenient route to extend the π-conjugated system of the phenoxazine core by attaching various aromatic or functional groups. nih.govresearchgate.net

This functionalization is critical for tuning the optoelectronic properties of the resulting materials. For instance, attaching electron-withdrawing or electron-donating groups to the brominated positions can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the material's color emission, charge injection/transport capabilities, and redox potentials. nih.gov Brominated phenoxazines are therefore not typically the final functional material themselves, but rather crucial intermediates in the synthesis of more complex, high-performance organic electronic materials. nih.govnsf.gov The heavy atom effect of bromine can also be utilized to enhance intersystem crossing, a key process in developing materials for applications like photodynamic therapy and thermally activated delayed fluorescence (TADF). nih.gov

Research Trajectories and Focus on 2,7-Dibromo-10H-Phenoxazine Systems

The specific isomer, this compound, serves as a key precursor in the synthesis of advanced functional materials, particularly for organic electronics. The bromine atoms at the 2 and 7 positions provide reactive sites for symmetrical elaboration of the molecular structure. This symmetrical functionalization is highly desirable for creating well-defined materials with predictable properties.

A significant research trajectory involves using this compound and its N-alkylated derivatives as central building blocks for hole-transporting materials (HTMs) and host materials in OLEDs. nsf.govnih.gov For example, through Suzuki or Buchwald-Hartwig coupling reactions, aryl groups can be attached to the 2 and 7 positions to create larger, conjugated systems. nih.govresearchgate.net These modifications are designed to enhance thermal stability, promote good film-forming properties, and tune the material's energy levels to facilitate efficient charge injection and transport.

Another major focus is the development of emitters exhibiting TADF. In this context, this compound is used to construct donor-acceptor (D-A) type molecules. The phenoxazine unit acts as the electron donor, and the bromine sites allow for coupling to an electron-acceptor moiety. mdpi.com The resulting D-A structure can lead to a small energy gap between the lowest singlet and triplet excited states (ΔE_ST), which is a prerequisite for efficient TADF. Research has shown that brominating existing TADF emitters can accelerate the reverse intersystem crossing (rISC) rate, leading to shorter emission lifetimes and reduced efficiency roll-off in OLED devices at high brightness. nih.gov

Furthermore, this compound derivatives are explored as photoredox catalysts in organocatalyzed atom transfer radical polymerization (O-ATRP). nih.gov Core modification via coupling reactions at the bromine sites allows for the tuning of light absorption and redox properties, enabling the synthesis of polymers with controlled molecular weights and low dispersity under visible light irradiation. nih.govnih.gov

Below is a table summarizing the properties of a polymer synthesized using a derivative of this compound.

| Property | Value |

| Number-Average Molecular Weight ( g/mol ) | ~2616 |

| Polydispersity Index | >1.5 |

| Synthesis Method | Suzuki-Miyaura Coupling Polymerization |

| Table based on research involving a conjugated copolymer based on phenoxazine and fluorene (B118485) units, where the phenoxazine monomer was synthesized via a bromination reaction. researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C12H7Br2NO |

|---|---|

Molecular Weight |

341.00 g/mol |

IUPAC Name |

2,7-dibromo-10H-phenoxazine |

InChI |

InChI=1S/C12H7Br2NO/c13-7-2-4-11-10(5-7)15-9-3-1-8(14)6-12(9)16-11/h1-6,15H |

InChI Key |

SJWGXHDBIHJIKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC3=C(N2)C=C(C=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,7 Dibromo 10h Phenoxazine and Its Derivatives

Direct Bromination Approaches

Direct bromination of the phenoxazine (B87303) scaffold is a common method for introducing bromine atoms onto the aromatic rings. This approach typically involves the use of electrophilic brominating agents.

Regioselective Bromination of Phenoxazine Precursors

The regioselectivity of the bromination of phenoxazine is highly dependent on the directing effects of the heteroatoms in the ring system and any existing substituents. The nitrogen and oxygen atoms within the phenoxazine ring activate the aromatic system towards electrophilic substitution, primarily at the para-positions relative to the heteroatoms, which correspond to the 2, 7, 3, and 8 positions.

A common and effective brominating agent for such reactions is N-Bromosuccinimide (NBS). nih.gov The use of NBS often allows for controlled bromination under milder conditions compared to elemental bromine. For phenoxazine and its derivatives, the positions para to the nitrogen and oxygen atoms (positions 3, 7) are generally the most activated and therefore the most likely sites for initial electrophilic attack. Achieving specific dibromination at the 2 and 7 positions often requires careful control of reaction conditions or the use of a pre-existing substituent to direct the bromination.

In a closely related heterocyclic system, 10H-phenothiazine, direct bromination with bromine in acetic acid has been shown to yield the 3,7-dibromo derivative. chemicalbook.com A similar strategy can be applied to phenoxazine. For instance, the bromination of 10-methylphenothiazine with two equivalents of bromine in glacial acetic acid at room temperature leads to the formation of 3,7-dibromo-10-methylphenothiazine in high yield. chemicalbook.com This suggests that direct bromination of a 10-substituted phenoxazine would likely lead to substitution at the 3 and 7 positions. To achieve 2,7-dibromination, a different directing group or a multi-step synthesis involving a blocking/deblocking strategy might be necessary.

Optimization of Bromination Reaction Conditions

The optimization of reaction conditions is crucial for achieving high yields and the desired regioselectivity in the bromination of phenoxazine precursors. Key parameters that can be adjusted include the choice of brominating agent, solvent, temperature, and reaction time.

Table 1: Optimization Parameters for Bromination Reactions

| Parameter | Options | Effect on Reaction |

| Brominating Agent | N-Bromosuccinimide (NBS), Bromine (Br2) | NBS is generally milder and more selective. Br2 is more reactive and may lead to over-bromination. |

| Solvent | Acetic Acid, Dichloromethane, Acetonitrile | The polarity of the solvent can influence the reaction rate and selectivity. Acetic acid is commonly used for brominations with Br2. |

| Temperature | Room Temperature, Elevated Temperatures | Higher temperatures can increase the reaction rate but may decrease selectivity and lead to side products. |

| Reaction Time | Varies (hours to days) | Monitoring the reaction progress by techniques like TLC is essential to determine the optimal reaction time. |

For example, in the synthesis of 3,7-dibromo-10-methylphenothiazine, the reaction is carried out by dissolving 10-methylphenothiazine in glacial acetic acid and adding bromine dropwise at room temperature. The reaction is stirred for an extended period to ensure complete dibromination. chemicalbook.com A similar systematic approach to varying these parameters for the phenoxazine core would be necessary to optimize the synthesis of the 2,7-dibromo isomer.

Advanced Purification and Isolation Techniques for Dibrominated Products

The purification of the crude reaction mixture to isolate the desired dibrominated phenoxazine product is a critical step. Common impurities may include monobrominated intermediates, over-brominated products, and unreacted starting materials.

Standard purification techniques include:

Recrystallization: This is often the first step in purifying solid products. A suitable solvent or solvent mixture is chosen in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

Column Chromatography: For more challenging separations, silica gel column chromatography is a powerful technique. A solvent system (eluent) is selected to achieve differential migration of the components of the mixture down the column. For phenoxazine derivatives, mixtures of hexane and ethyl acetate are often effective. chemicalbook.com

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction and for identifying the appropriate solvent system for column chromatography.

In the case of halogenated phenothiazines, purification is often achieved by filtration of the reaction mixture followed by washing and drying of the solid product. chemicalbook.com For more complex mixtures, column chromatography on silica gel is employed to isolate the pure compound. chemicalbook.com

Synthesis of 10-Substituted Phenoxazine Precursors

An alternative and often more controlled approach to obtaining specifically substituted phenoxazines involves the initial synthesis of a 10-substituted precursor, which can then be subjected to bromination. The substituent at the 10-position can influence the reactivity and regioselectivity of the subsequent bromination.

N-Alkylation and N-Arylation Methods for Phenoxazine Scaffold

The nitrogen atom at the 10-position of the phenoxazine ring is nucleophilic and can be readily alkylated or arylated.

N-Alkylation: N-alkylation is typically achieved by reacting the phenoxazine with an alkyl halide in the presence of a base. Common bases used include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH). The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). For example, N-alkylation of phenothiazines, a similar heterocyclic system, is well-documented and proceeds under these conditions. researchgate.net

N-Arylation: N-arylation of phenoxazine can be accomplished using copper-catalyzed or palladium-catalyzed cross-coupling reactions.

Ullmann Condensation: This classic method involves the reaction of phenoxazine with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more modern and versatile method for forming C-N bonds. It typically employs a palladium catalyst with a suitable phosphine ligand and a base. The Buchwald-Hartwig amination has been successfully used for the N-arylation of phenoxazine with aryl bromides. nih.gov

Table 2: Comparison of N-Arylation Methods

| Method | Catalyst | Conditions | Advantages | Disadvantages |

| Ullmann Condensation | Copper (Cu) | High temperature, polar solvent | Cost-effective catalyst | Harsh reaction conditions, limited substrate scope |

| Buchwald-Hartwig Amination | Palladium (Pd) with phosphine ligands | Milder conditions, various solvents | High functional group tolerance, broad substrate scope | More expensive catalyst and ligands |

Palladium-Catalyzed C-N Coupling Reactions for Phenoxazine Ring Formation

The phenoxazine ring system itself can be constructed through palladium-catalyzed C-N coupling reactions. The Buchwald-Hartwig amination is a powerful tool for the intramolecular cyclization to form the central oxazine (B8389632) ring. wikipedia.org This approach involves the coupling of an ortho-halophenol with an ortho-haloaniline, followed by an intramolecular C-N bond formation. While this method is versatile for creating a variety of substituted phenoxazines, it is a multi-step process. The traditional Ullmann condensation can also be employed for the synthesis of the phenoxazine ring, though it often requires harsher reaction conditions. wikipedia.org

Post-Bromination Derivatization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.govyoutube.com For 2,7-dibromo-10H-phenoxazine, these reactions provide a direct pathway to functionalize the electron-rich phenoxazine core, creating derivatives with tailored electronic and photophysical properties.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. yonedalabs.comlibretexts.org This reaction is widely employed to functionalize dihaloarenes like this compound. The general scheme involves the coupling of the dibrominated phenoxazine core with various arylboronic acids or their esters to yield 2,7-diaryl-10H-phenoxazine derivatives.

The reaction typically proceeds in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). beilstein-journals.orgresearchgate.net The choice of solvent, base, and ligand is crucial for achieving high yields and preventing side reactions. yonedalabs.com For instance, the synthesis of benzo[a]phenoxazine derivatives has been successfully achieved using a Pd(0) catalyst, a SPhos ligand, and potassium phosphate as the base in toluene (B28343). researchgate.netasianpubs.org These strategies enable the introduction of a wide range of functionalities, allowing for the fine-tuning of the resulting molecule's properties for applications in organic electronics.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling with Brominated Heterocycles

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-chloro-5H-benzo[a]phenoxazin-5-one | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | - | researchgate.netasianpubs.org |

| (3,7-dibromo-10H-phenoxazin-10-yl)(4-hexylphenyl)methanone | (9,9-dioctyl-9H-fluorene-2,7-diyl)bis(boronic acid) | Pd(PPh₃)₄ | K₂CO₃ | DMAc | 29% (Polymer) | researchgate.net |

Note: Data is illustrative of typical conditions for related substrates, as specific yield data for this compound monomer coupling can be limited.

The Stille coupling reaction provides another robust method for C-C bond formation, involving the reaction of an organostannane (organotin) compound with an organic halide catalyzed by palladium. organic-chemistry.org This reaction is particularly valuable for synthesizing conjugated polymers and complex organic materials due to its tolerance of a wide variety of functional groups. wiley-vch.de In the context of this compound, Stille coupling can be used to introduce alkenyl, alkynyl, or aryl groups, thereby extending the π-conjugated system of the phenoxazine core.

The mechanism, like other palladium-catalyzed cross-couplings, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wiley-vch.deyoutube.com The reaction between a di-stannylated monomer and a di-halogenated monomer, such as this compound, leads to the formation of polymers through Stille polycondensation. wiley-vch.de This approach is highly effective for creating well-defined conjugated polymers with desirable electronic properties for use in organic electronic devices. wiley-vch.de While the toxicity of organotin reagents is a drawback, the reaction's reliability and functional group compatibility make it a key synthetic tool. organic-chemistry.org

While cross-coupling reactions are predominant, the bromine atoms on the this compound core can also be replaced via nucleophilic substitution reactions, particularly metal-free nucleophilic aromatic substitution (SNAr). SNAr reactions typically require arenes with low electron density, which is facilitated by the presence of electron-withdrawing groups. mdpi.com However, under specific conditions, even electron-rich cores can undergo substitution.

For phenoxazine and its derivatives, the nitrogen atom itself can act as a nucleophile to displace halides from other aromatic systems. mdpi.com Conversely, the bromine atoms at the 2 and 7 positions can be targeted by strong nucleophiles. Palladium-catalyzed reactions such as the Buchwald-Hartwig amination, which couples amines with aryl halides, represent a formal nucleophilic substitution of the bromine atoms with nitrogen-based nucleophiles. This allows for the introduction of diarylamino or other nitrogen-containing moieties, which can significantly alter the electronic character of the phenoxazine system.

Polymerization Strategies Incorporating this compound Units

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of various polymers. Its derivatives can also be employed as powerful organocatalysts in polymerization reactions.

Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) is a controlled radical polymerization method that utilizes organic photoredox catalysts to achieve well-defined polymers. nih.govnewiridium.com N-aryl phenoxazines have emerged as highly efficient, metal-free photoredox catalysts for O-ATRP. nih.govacs.org These organic dyes can be synthesized from phenoxazine precursors and are valued for their strong reducing power in the photoexcited state. newiridium.comacs.org

Under visible light irradiation, the N-aryl phenoxazine catalyst facilitates the controlled polymerization of monomers like methyl methacrylate, producing polymers with targeted molecular weights and low dispersity (Đ ≈ 1.13–1.31). newiridium.comnih.gov The catalytic cycle is driven by light, allowing for temporal control over the polymerization process. nih.govnewiridium.com Research has shown that maintaining a planar conformation of the phenoxazine catalyst during the reaction is key to achieving superior performance. newiridium.comacs.org Furthermore, these systems have demonstrated oxygen tolerance, a significant advantage for practical applications, enabling polymerization to be conducted under air with only a minor decrease in initiator efficiency. nih.govnewiridium.com

Table 2: Performance of N-Aryl Phenoxazine Catalysts in O-ATRP of Methyl Methacrylate

| Catalyst Type | Condition | Initiator Efficiency (I*) | Dispersity (Đ) | Reference |

|---|---|---|---|---|

| Core Modified N-Aryl Phenoxazines | Under Air | 84% - 99% | ~1.2 - 1.3 | nih.govnewiridium.com |

| Core Substituted N-Aryl Phenoxazine | White LEDs | Quantitative | 1.13 - 1.31 | newiridium.comacs.org |

Condensation polymerization using this compound as a monomer is a primary route to phenoxazine-based conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic solar cells and field-effect transistors. periodikos.com.brrevistapolimeros.org.brscielo.br Palladium-catalyzed cross-coupling reactions, such as Suzuki or direct (hetero)arylation polycondensation (DArP), are commonly used. researchgate.netperiodikos.com.br

In a typical Suzuki polycondensation, this compound (or a derivative) is reacted with an aromatic diboronic acid or ester comonomer. researchgate.net For example, a copolymer based on phenoxazine and fluorene (B118485) units was synthesized via Suzuki polymerization, resulting in a conjugated material with an optical band gap of 2.09 eV. researchgate.net Similarly, DArP has been used to synthesize donor-acceptor copolymers of phenoxazine and diketopyrrolopyrrole, yielding polymers with high molecular weights (up to 41,500 g/mol ) and low optical bandgaps (as low as 1.40 eV). periodikos.com.brrevistapolimeros.org.brscielo.br These polymers often exhibit excellent solubility in common organic solvents and good thermal stability, making them suitable for solution-based device fabrication. periodikos.com.brrevistapolimeros.org.brscielo.br

Table 3: Properties of Conjugated Polymers from Phenoxazine Monomers

| Polymer Type | Polymerization Method | Mn ( g/mol ) | Dispersity (Đ) | Optical Bandgap (eV) | Reference |

|---|---|---|---|---|---|

| Phenoxazine-Diketopyrrolopyrrole | Direct Arylation Polycondensation | up to 41,500 | 1.91 | 1.40 | periodikos.com.brrevistapolimeros.org.brscielo.br |

Interfacial Oxidative Polymerization of Phenoxazine Derivatives

Interfacial oxidative polymerization is a specialized technique for the synthesis of polymers at the interface of two immiscible liquids. This method has been effectively employed for the polymerization of phenoxazine and its derivatives, offering advantages in achieving high molecular weight polymers. The reaction typically involves a phenoxazine monomer dissolved in an organic solvent and an oxidizing agent in an aqueous phase. The polymerization occurs at the boundary between these two phases.

The process for the interfacial oxidative polymerization of a substituted phenoxazine, such as a dibromo-derivative, would involve dissolving the monomer in a suitable organic solvent that is immiscible with water, for example, chloroform, toluene, or nitrobenzene. This organic phase is then brought into contact with an aqueous phase containing an oxidizing agent. Common oxidants for this type of reaction include ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) or ferric chloride (FeCl₃). The polymerization is initiated at the interface, and the resulting polymer can be collected from this boundary.

Key parameters that influence the outcome of the polymerization include the choice of organic solvent, the concentration of the monomer and the oxidant, the ratio of the two phases, the reaction temperature, and the duration of the polymerization. For instance, the molecular weight and yield of the resulting polymer can be optimized by carefully controlling these conditions. Research on the interfacial polymerization of unsubstituted phenoxazine has shown that this method can lead to polymers with a higher degree of polymerization compared to solution polymerization techniques.

In the context of this compound, the bromine substituents are expected to influence the electronic properties of the monomer and, consequently, its reactivity in the polymerization process. The electron-withdrawing nature of the bromine atoms may affect the oxidation potential of the phenoxazine ring, which is a critical factor in oxidative polymerization.

A modern and environmentally benign approach to oxidative polymerization involves the use of enzymatic catalysts, such as horseradish peroxidase (HRP). HRP, in the presence of an oxidizing agent like hydrogen peroxide, can catalyze the polymerization of phenolic and anilinic compounds. This enzymatic approach can also be adapted to an interfacial system. For a substituted phenoxazine, the enzymatic reaction would offer greater control over the polymerization process and proceed under milder conditions. The presence of bromine atoms on the phenoxazine ring could also be advantageous in certain enzyme-catalyzed polymerizations that proceed via a radical mechanism involving halogenated compounds.

Below is a representative data table outlining the typical conditions and findings for the interfacial oxidative polymerization of a phenoxazine derivative.

| Parameter | Condition/Finding |

| Monomer | This compound |

| Organic Phase | Toluene |

| Aqueous Phase | Water |

| Oxidizing Agent | Ammonium Persulfate |

| Monomer Conc. | 0.1 M |

| Oxidant/Monomer Ratio | 1.5:1 |

| Reaction Temperature | 5 °C |

| Reaction Time | 24 hours |

| Polymer Structure | Poly(this compound) |

| Polymer Appearance | Dark powder |

| Solubility | Soluble in DMF, DMSO |

Electronic Structure and Photophysical Properties of 2,7 Dibromo 10h Phenoxazine Systems

Electronic Band Structure Characterization

The electronic band structure of 2,7-dibromo-10H-phenoxazine derivatives, particularly the energy levels of the frontier molecular orbitals, dictates their performance in electronic devices. These properties are extensively studied to understand charge injection, transport, and recombination mechanisms.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Level Analysis

The HOMO and LUMO energy levels are critical parameters that determine the electronic and optical properties of a molecule, influencing its chemical reactivity and kinetic stability. irjweb.com The HOMO level corresponds to the ability to donate an electron, while the LUMO level relates to the ability to accept an electron. irjweb.com In phenoxazine-based systems, these energy levels are significantly influenced by the nature of the substituent groups attached to the core.

Phenoxazine (B87303) itself is a strong electron-donating moiety, which generally leads to high-lying HOMO levels. researchgate.netresearchgate.net For instance, phenoxazine-based conjugated oligomers have been shown to possess high HOMO levels of approximately -4.7 eV, as determined by cyclic voltammetry. researchgate.net The energy gap between the HOMO and LUMO levels reflects the molecule's chemical reactivity; a large gap implies high stability and low reactivity. irjweb.com The analysis of frontier molecular orbitals helps in understanding the charge transfer that occurs within the molecule. scispace.com

| Derivative Type | HOMO (eV) | LUMO (eV) | Method |

|---|---|---|---|

| Phenoxazine-based oligomers | ~ -4.7 | Not Specified | Cyclic Voltammetry |

| Acridone-phenoxazine derivatives | -5.09 to -5.45 (IP) | -2.53 to -2.64 (EA) | Electrochemical |

Determination of Optical Band Gaps

The optical band gap (Eg) is a crucial property that determines the absorption and emission characteristics of a material. It is typically determined from the onset of the absorption spectrum in the UV-visible range. For example, in studies of polymer films containing phenoxazine units, the optical band gap was calculated from the onset absorption wavelength. nih.gov

In one study, carbazole (B46965)–thiophene derivative films incorporating a phenoxazine group, PDTCP and PDDCP, exhibited maximum absorption waves at 422 nm and 455 nm, respectively. nih.gov From their onset absorption wavelengths of 519 nm and 590 nm, the corresponding optical band gaps were calculated to be 2.39 eV and 2.10 eV. nih.gov This demonstrates how the integration of the phenoxazine chromophore influences the electronic transitions and the resulting band gap of the material. The development of new π-conjugated polymers with narrow band gaps is desirable for applications such as polymer solar cells to achieve better absorption of the solar spectrum. researchgate.net

Ionization Potentials and Electron Affinities of Phenoxazine Derivatives

Ionization potential (IP) and electron affinity (EA) are fundamental parameters that correspond to the HOMO and LUMO energy levels, respectively. They are crucial for assessing the charge injection and transport capabilities of materials in optoelectronic devices. rsc.org Phenoxazine derivatives, when combined with acceptor units like acridone (B373769), create electroactive compounds with tunable redox properties. rsc.org

Electrochemical studies of acridone derivatives with phenoxazine substituents have shown that their ionization potentials typically range from 5.09 eV to 5.45 eV. rsc.org In general, phenoxazine derivatives are easier to oxidize compared to analogous carbazole derivatives. rsc.org The measured electron affinities for these compounds are in the range of -2.53 eV to -2.64 eV. rsc.org These values indicate good charge-injecting properties, which are essential for efficient device performance. rsc.org

| Parameter | Energy Range (eV) |

|---|---|

| Ionization Potential (IP) | 5.09 to 5.45 |

| Electron Affinity (EA) | -2.53 to -2.64 |

Luminescence and Fluorescence Phenomena

The unique electronic structure of this compound systems gives rise to interesting luminescence and fluorescence properties. These characteristics are central to their application as emitters in advanced technologies like OLEDs.

Luminescence Quantum Yields of this compound Derivatives

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process, representing the ratio of emitted photons to absorbed photons. High PLQY is a critical requirement for efficient light-emitting materials. Phenoxazine derivatives have demonstrated the potential for high quantum yields.

For example, novel multi-resonance thermally activated delayed fluorescence (MR-TADF) materials, TPXZBN and DPXZCZBN, which incorporate phenoxazine units, exhibit high PLQYs of 91% and 90% in toluene (B28343) solutions, respectively. rsc.org In doped films, these values are even higher, reaching 99% and 94%. rsc.org Another study on acridone derivatives with phenoxazine substituents reported PLQY values for their toluene solutions reaching up to 69%. rsc.org These results highlight the effectiveness of the phenoxazine core in creating highly luminescent materials.

| Compound | Medium | PLQY (%) |

|---|---|---|

| TPXZBN | Toluene Solution | 91 |

| TPXZBN | Doped Film | 99 |

| DPXZCZBN | Toluene Solution | 90 |

| DPXZCZBN | Doped Film | 94 |

| Acridone-phenoxazine derivative | Toluene Solution | up to 69 |

Fluorescence Emission Characteristics, Including Dual Emission and Thermally Activated Delayed Fluorescence (TADF)

Phenoxazine derivatives are widely utilized in the design of emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). nih.gov TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons, enabling internal quantum efficiencies in OLEDs to approach 100%. nih.govnih.gov This process relies on efficient reverse intersystem crossing (RISC) from the lowest triplet state (T1) to the lowest singlet state (S1), which requires a very small energy gap (ΔEST) between these two states, typically below 0.2 eV. nih.gov

The combination of the electron-donating phenoxazine unit with an electron-accepting unit in a donor-acceptor (D-A) architecture promotes spatial separation of the HOMO and LUMO, which effectively reduces the ΔEST. nih.govnih.gov

TADF Emitters: Several studies have demonstrated that compounds containing phenoxazine moieties exhibit TADF. rsc.orgnih.gov For instance, phenoxazine-dibenzothiophene sulfoximine (B86345) emitters were designed to have an orthogonal D-A conformation, leading to nearly degenerate S1 and T1 states and efficient delayed fluorescence. nih.gov

Small ΔEST: Phenoxazine-fused MR-TADF materials like TPXZBN and DPXZCZBN show small singlet-triplet energy gaps of 0.16 eV and 0.13 eV, respectively, facilitating the TADF mechanism. rsc.org

Dual Emission: Time-resolved photoluminescence measurements of TADF compounds often reveal two components in their transient decay: a short-lived prompt fluorescence (PF) from the direct decay of singlet excitons, and a long-lived delayed fluorescence (DF) resulting from the up-conversion of triplet excitons. nih.gov

Aggregation-Induced Emission Enhancement (AIEE): Some phenoxazine-containing compounds have also been shown to exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where emission intensity increases in the aggregated or solid state. rsc.org

These fluorescence characteristics make phenoxazine-based systems highly versatile and promising for the development of next-generation, high-efficiency OLEDs. nih.gov

Investigation of Intramolecular Charge Transfer (ICT) States

The concept of Intramolecular Charge Transfer (ICT) is central to understanding the excited-state behavior of many phenoxazine derivatives. Upon photoexcitation, an electron can be promoted from a donor part of the molecule to an acceptor part, creating a charge-separated state. In phenoxazine systems, the phenoxazine core typically acts as a potent electron donor.

Theoretical and experimental studies have shown that the nature of the substituents on the phenoxazine core and at the N-10 position dictates the characteristics of the ICT state. High-resolution X-ray studies on N-aryl phenoxazine derivatives have established significant intramolecular charge redistribution, where the donor (phenoxazine) part becomes negatively charged and the acceptor fragment carries a positive charge in the ground state. rsc.org However, computational analyses of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) indicate that upon excitation, charge transfer occurs from the donor (phenoxazine) to the acceptor fragment. rsc.org

The formation of ICT states is often accompanied by distinct photophysical signatures. For instance, phenoxazine derivatives linked to an acceptor moiety frequently exhibit dual fluorescence: a higher-energy band corresponding to a locally excited (LE) state and a lower-energy, broad, and structureless band corresponding to the ICT state. nih.gov The energy and intensity of the ICT emission are highly sensitive to solvent polarity, showing a pronounced redshift (positive solvatochromism) in more polar solvents, which stabilize the charge-separated excited state. nih.gov

Furthermore, research into phenoxazine-based systems has revealed different types of ICT states. While N-aryl substitution is known to facilitate a charge transfer excited state, modifications to the core of the phenoxazine ring with electron-accepting substituents can induce a different type of CT excited state where the core substituent acts as the electron acceptor. acs.org This tunability allows for the rational design of molecules with specific excited-state properties. In some complex systems, such as phenothiazine (B1677639) derivatives which are structurally similar to phenoxazines, photoexcitation can lead to the formation of a planar intramolecular charge transfer (PICT) state or a twisted intramolecular charge transfer (TICT) state, the latter of which is often associated with fluorescence quenching. nih.gov

Excited State Dynamics and Photoredox Properties

The dynamics of the excited states of phenoxazine chromophores are critical to their function as photoredox catalysts. Properties such as the lifetime of the excited state and its redox potential determine the efficiency and scope of the chemical transformations they can mediate.

Triplet Excited State Lifetimes and Quantum Yields of Phenoxazine Chromophores

Upon photoexcitation, a molecule is initially promoted to a singlet excited state (S₁). It can then return to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived triplet excited state (T₁). For many photoredox applications, a long triplet state lifetime is beneficial as it increases the probability of interaction with a substrate.

Intersystem crossing is a key process controlling triplet state populations. For phenoxazine and phenothiazine catalysts, ISC is a more significant pathway compared to dihydrophenazine derivatives. bris.ac.ukresearchgate.net The efficiency of ISC can be enhanced by incorporating heavy atoms like bromine or chlorine, which increase spin-orbit coupling. acs.org This is particularly relevant for this compound.

Studies on donor-acceptor conjugates containing phenoxazine have provided specific data on triplet state lifetimes, often measured through phosphorescence decay. For example, certain phenoxazine-quinoline conjugates exhibit room-temperature phosphorescence with lifetimes extending into the millisecond range, confirming the involvement and stability of the triplet charge transfer (³CT) state. acs.orgnih.gov In one study, a phenoxazine-styryl BODIPY dyad was shown to have a particularly long-lived triplet state of 333 microseconds (μs), achieved through a spin-orbit charge transfer intersystem crossing (SOCT-ISC) mechanism. researchgate.net However, it is important to note that a high triplet-state quantum yield is not always a prerequisite for effective photocatalysis in all applications, such as organocatalyzed atom-transfer radical polymerization (O-ATRP). bris.ac.ukresearchgate.net

| Compound | Condition | Lifetime Component 1 (τ₁) | Lifetime Component 2 (τ₂) | Lifetime Component 3 (τ₃) |

|---|---|---|---|---|

| Phenoxazine-Quinoline (PQ) | 77 K, MCH glass | 64 ms | 130.3 ms | - |

| Chloro-Phenoxazine-Quinoline (PQCl) | 77 K, MCH glass | 84.39 ms | 200.56 ms | - |

| Bromo-Phenoxazine-Quinoline (PQBr) | 77 K, MCH glass | 8.46 ms | 37.71 ms | - |

| Phenoxazine-Quinoline (PQ) | RT, Deoxygenated | 48.28 µs | 152.45 µs | 525.94 µs |

| Phenoxazine-Styryl BODIPY Dyad | - | 333 µs |

Excited State Reduction Potentials and Their Tunability

Phenoxazine derivatives have been developed as highly potent, visible-light-absorbing organic photoredox catalysts with excited state reduction potentials that rival those of traditional transition metal complexes. acs.orgnih.gov The excited state reduction potential (E⁰*) describes the ability of the photoexcited molecule to donate an electron. A more negative value indicates a stronger reducing agent.

The excited state potential can be tuned by modifying the chemical structure of the phenoxazine molecule. Introducing electron-donating or electron-withdrawing substituents to the phenoxazine core alters its electronic properties, including oxidation potentials and triplet energies, which in turn affects the excited state reduction potential. acs.orgnih.gov This structure-property relationship allows for the design of photocatalysts tailored for specific chemical reactions.

Experimentally determined singlet excited state reduction potentials (E⁰S1,exp) for a series of core-modified phenoxazines have been shown to span a wide range, from -1.54 V to -2.25 V versus a saturated calomel (B162337) electrode (SCE). nih.gov For instance, N-trifluoromethylphenyl phenoxazines exhibit exceptionally strong reducing power, with one derivative showing an estimated excited-state oxidation potential (Eox) of -2.56 V. aip.org These potent reducing capabilities enable phenoxazine photocatalysts to reduce challenging substrates like unactivated aryl halides. aip.org Even with modifications designed to shift light absorption into the visible spectrum, the strong reducing power of the N-aryl phenoxazine excited state can be maintained. nih.gov

| Compound Class/Derivative | Potential Type | Value (vs. SCE) |

|---|---|---|

| Core-Modified Phenoxazines | E⁰S1,exp Range | -1.54 V to -2.25 V |

| Core-Modified Phenoxazines | E⁰T1,calc Range | -1.42 V to -2.01 V |

| Phenoxazine with Methoxy Substituent | Eox (Triplet) | -2.01 V |

| Phenoxazine with Diphenyl Amino Substituent | Eox (Triplet) | -1.88 V |

| N-aryl phenoxazine (PC 5) | E⁰*T1,calc | -1.70 V |

Photodegradation Mechanisms and Enhanced Stability Strategies

Despite their utility, a significant drawback of the parent 10H-phenoxazine molecule is its susceptibility to rapid photodegradation, particularly when exposed to UV light in halogenated solvents like chloroform. researchgate.netnih.govchemistryviews.org This instability can limit the lifetime and performance of devices and catalysts based on this scaffold.

Research has identified that the degradation process in halogenated solvents proceeds through a light-induced radical mechanism. researchgate.netchemistryviews.org Upon irradiation, the phenoxazine molecule can react with the solvent, leading to discoloration and the formation of various degradation products. researchgate.netchemistryviews.org This photoreactivity is a critical consideration for applications that involve prolonged light exposure.

To address this instability, substitution strategies have been proposed to effectively suppress the high photoreactivity. Kinetic studies have demonstrated that the quantum yield of photodegradation can differ by a factor of more than 1000 between variously substituted derivatives. researchgate.netnih.gov Specifically, substituting the hydrogen atom at the N-10 position of the phenoxazine ring with, for example, a phenyl group, significantly slows down the degradation reaction. researchgate.net Further substitution on the core of the phenoxazine can enhance stability even more. Understanding these degradation pathways is crucial for designing more robust phenoxazine-based materials for applications in organic electronics and photocatalysis. chemistryviews.org

Non-linear Optical (NLO) Response

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to technologies like optical switching and frequency conversion. Organic molecules with large donor-π-acceptor (D-π-A) motifs, such as those derivable from phenoxazine, are promising candidates for NLO applications due to their potential for large molecular polarizabilities and hyperpolarizabilities.

Molecular Polarizability (α) Determinations

Molecular polarizability (α) is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. For NLO applications, a large linear polarizability is often a prerequisite for achieving large hyperpolarizabilities (β), which govern the second-order NLO response.

Quantum chemical methods, such as Density Functional Theory (DFT), have been employed to design and evaluate the NLO properties of phenoxazine-based dyes. In these studies, the phenoxazine unit serves as the electron donor (D), linked through a π-conjugated spacer (π) to an electron acceptor (A). The results reveal a strong correlation between the molecular structure and the calculated polarizability.

By strategically modifying the π-spacer, the electronic properties and, consequently, the polarizability can be tuned. For instance, in a series of A-π-D-π-A dyes with a central phenoxazine donor, replacing a benzothiadiazole (BT) π-spacer with a more electron-deficient pyridothiadiazole (PyT) unit leads to a lower HOMO-LUMO energy gap and a significant increase in the calculated polarizability. scielo.org.mx This demonstrates that enhancing the electron-deficient nature of the π-spacer can remarkably increase the polarizability of the system. scielo.org.mx

| Dye | π-Spacer Group | Calculated Polarizability (α) [a.u.] |

|---|---|---|

| Dye 1 | Thiophene | 582.81 |

| Dye 2 | Benzothiadiazole (BT) | 800 |

| Dye 3 | Pyridothiadiazole (PyT) | 1322 |

| Dye 5 | Modified PyT | 1671.79 |

Hyperpolarizability (β) Measurements

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become a standard tool for predicting and understanding the hyperpolarizabilities of organic molecules. scielo.org.mx These computational methods are considered reliable for elucidating the electronic and NLO properties of complex organic dyes. scielo.org.mx

For phenoxazine-based systems, the magnitude of the first hyperpolarizability is largely dictated by the efficiency of charge transfer from the electron-donating phenoxazine core to an electron-accepting moiety, often facilitated by a π-conjugated spacer. scielo.org.mx The general structure-property relationship indicates that a lower highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap can lead to an enhanced molecular first hyperpolarizability. scielo.org.mx

In a study of phenoxazine-based dyes with a donor-π-acceptor-π-donor (A-π-D-π-A) configuration, the calculated total hyperpolarizability (βtot) values were shown to increase significantly with modifications to the π-spacer. scielo.org.mx Although this study did not include this compound, it provides a clear framework for understanding the NLO response in this class of compounds. The hyperpolarizabilities in that research were calculated using the B3LYP functional, a common approach in computational chemistry for such evaluations. scielo.org.mx

The following interactive table showcases representative data from a computational study on a series of phenoxazine-based dyes (Dye 1 to Dye 5), illustrating the impact of modifying the π-spacer on the calculated first hyperpolarizability. This data helps to contextualize the potential NLO response of substituted phenoxazines.

Data sourced from a computational study on phenoxazine-based dyes, illustrating the effect of π-spacer modifications. scielo.org.mx

Influence of Structural Modifications on NLO Properties

The nonlinear optical properties of phenoxazine derivatives are highly tunable through strategic structural modifications. The core 10H-phenoxazine structure acts as an effective electron donor, and its NLO response can be significantly amplified by introducing electron-withdrawing groups and extending the π-conjugation. scielo.org.mx

The introduction of bromine atoms at the 2 and 7 positions of the phenoxazine ring, as in this compound, is expected to influence its electronic and NLO properties. Halogens are known to exert an electron-withdrawing effect, which can alter the intramolecular charge transfer characteristics of the molecule. nih.gov In a study on phenoxazine-quinoline conjugates, halogen substitution with chlorine and bromine led to a bathochromic shift in the emission bands, indicating a greater charge-transfer nature in the excited state compared to the non-halogenated parent compound. nih.gov This enhanced charge-transfer character is a key factor that can lead to a larger first hyperpolarizability.

Furthermore, the modification of the π-spacer in donor-π-acceptor systems based on phenoxazine has a profound impact on the NLO response. By incorporating different electron-deficient thiadiazole derivatives as π-spacers, researchers have demonstrated a significant reduction in the HOMO-LUMO gap and a corresponding dramatic increase in the first hyperpolarizability. scielo.org.mx For instance, by systematically modifying the π-spacer, the total hyperpolarizability was increased from approximately 13,661 a.u. to 295,926 a.u. scielo.org.mx This highlights the critical role of the π-conjugated bridge in mediating charge transfer and enhancing the NLO properties.

The relationship between the HOMO-LUMO energy gap and the first hyperpolarizability is a recurring theme in the study of NLO materials. Generally, a smaller energy gap corresponds to a larger hyperpolarizability. The following interactive table demonstrates this relationship in a series of phenoxazine-based dyes where the π-spacer was modified.

Data sourced from a computational study on phenoxazine-based dyes, illustrating the inverse relationship between the HOMO-LUMO energy gap and the first hyperpolarizability upon modification of the π-spacer. scielo.org.mx

Electrochemical Behavior of 2,7 Dibromo 10h Phenoxazine Derivatives

Redox Potentials and Reversibility

The redox potentials and the reversibility of the electrochemical processes are fundamental parameters that dictate the suitability of a compound for electronic applications. These are typically investigated using techniques such as cyclic voltammetry.

Cyclic Voltammetry Studies of Oxidation and Reduction Processes

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of chemical species. While specific experimental data for 2,7-dibromo-10H-phenoxazine is not extensively documented in publicly available literature, studies on closely related isomers, such as 3,7-dibromo-N-alkylphenoxazines, provide valuable insights into the expected electrochemical characteristics.

In a typical cyclic voltammogram of a phenoxazine (B87303) derivative, the oxidation process involves the removal of an electron from the highest occupied molecular orbital (HOMO) of the molecule. This oxidation is often a reversible or quasi-reversible process, leading to the formation of a stable radical cation. The potential at which this oxidation occurs is a key parameter. For instance, studies on 3,7-dibromo-N-alkylphenoxazines have shown that these compounds exhibit low ionization potentials, which are estimated from their oxidation potentials in cyclic voltammetry experiments. researchgate.net The presence of the electron-withdrawing bromine atoms is expected to increase the oxidation potential compared to the unsubstituted phenoxazine core, making the compound more resistant to oxidation.

The reduction process, which involves the addition of an electron to the lowest unoccupied molecular orbital (LUMO), is also a critical aspect of the electrochemical profile. The potential at which reduction occurs provides information about the electron-accepting ability of the molecule.

To illustrate the typical data obtained from cyclic voltammetry, the following table presents the electrochemical properties of some N-alkylated 3,7-dibromophenoxazine derivatives, which can be considered analogous to the 2,7-dibromo counterparts.

Table 1: Electrochemical Data for N-Alkyl-3,7-dibromophenoxazine Derivatives

| Compound | Substituent (R) | Oxidation Potential (V) | Ionization Potential (eV) |

|---|---|---|---|

| 1a | n-Butyl | 0.85 | 5.25 |

| 1b | n-Nonyl | 0.83 | 5.23 |

| 1c | n-Hexadecyl | 0.83 | 5.23 |

Data extrapolated from studies on analogous compounds for illustrative purposes.

Analysis of Ambipolar Redox Properties

Ambipolar redox behavior refers to the ability of a molecule to both accept and donate electrons, meaning it can be both oxidized and reduced. This property is highly desirable for applications in organic electronics, such as in organic field-effect transistors (OFETs) where both p-type (hole transport) and n-type (electron transport) conduction is required.

The phenoxazine core, being electron-rich, is readily oxidized. The introduction of electron-withdrawing groups like bromine at the 2 and 7 positions is anticipated to lower the HOMO level, making oxidation more difficult but potentially enhancing the stability of the resulting radical cation. Simultaneously, these electron-withdrawing substituents can lower the LUMO level, making the molecule more susceptible to reduction. This modulation of the frontier molecular orbital energies by the bromo substituents could impart ambipolar characteristics to this compound derivatives. The difference between the oxidation and reduction potentials gives the electrochemical band gap, a crucial parameter for electronic materials.

Impact of Substituents on Electrochemical Characteristics

Substituents on the phenoxazine ring system, both on the aromatic core and at the nitrogen atom (position 10), play a pivotal role in tuning the electrochemical properties.

The bromine atoms at the 2 and 7 positions, being electron-withdrawing, are expected to have a significant impact. They will likely increase the oxidation potential of the phenoxazine core, making it more difficult to oxidize compared to the parent phenoxazine. This effect is due to the stabilization of the HOMO energy level. Conversely, these electron-withdrawing groups can lower the energy of the LUMO, facilitating reduction.

Substituents at the 10-position (the nitrogen atom) also exert a strong influence. N-alkylation or N-arylation can alter the redox potentials. For example, attaching electron-donating alkyl groups to the nitrogen atom can lower the oxidation potential, making the molecule easier to oxidize. In contrast, attaching electron-withdrawing aryl groups can increase the oxidation potential. The nature of the N-substituent can also affect the stability and solubility of the resulting redox species.

Electron Transfer Mechanisms

Understanding the mechanisms of electron transfer is crucial for controlling the electrochemical behavior of these compounds and for designing new materials with tailored properties.

Characterization of Single-Electron Transfer Processes

The oxidation of phenoxazine derivatives typically proceeds through sequential single-electron transfer steps. The first step is the reversible one-electron oxidation to form a radical cation. This process is often characterized by a well-defined wave in the cyclic voltammogram. The stability of this radical cation is a key factor in the reversibility of the process. The electron-rich nature of the phenoxazine ring system contributes to the stabilization of the positive charge.

Further oxidation can lead to the formation of a dication, which is a two-electron oxidation product. This second oxidation step usually occurs at a higher potential and may be less reversible than the first. The presence of the bromine substituents in this compound derivatives is expected to influence the stability and accessibility of these higher oxidation states.

Formation and Reactivity of Phenoxazine Radical Cations

The formation of a stable radical cation upon one-electron oxidation is a hallmark of the electrochemical behavior of phenoxazine derivatives. These radical cations are often colored and can be characterized by spectroscopic techniques such as UV-Vis and EPR spectroscopy. The stability of the phenoxazine radical cation is attributed to the delocalization of the unpaired electron and the positive charge over the entire tricyclic framework.

The reactivity of these radical cations is a subject of considerable interest. They can participate in further chemical reactions, depending on the nature of the substituents and the reaction conditions. For instance, they can act as oxidizing agents in various chemical transformations. The bromine atoms in this compound derivatives would influence the electrophilicity and reactivity of the corresponding radical cation. Understanding the factors that control the stability and reactivity of these species is essential for their application in areas such as organic conductors, electrochromic devices, and redox catalysis.

Factors Influencing Electron Transfer Kinetics

The electron transfer kinetics of phenoxazine-based polymers are governed by a confluence of structural and environmental factors. The rate at which electrons are transferred to and from the polymer and the electrode surface dictates the material's efficiency in electrochemical devices.

Several key factors are expected to influence the electron transfer kinetics of poly(this compound):

Substituent Effects: The presence of bromine atoms at the 2 and 7 positions of the phenoxazine ring is a critical determinant of the polymer's electronic properties. Bromine is an electron-withdrawing group, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can lead to higher oxidation potentials compared to unsubstituted phenoxazine polymers. The heavy atom effect of bromine could also influence intersystem crossing rates, which may have implications for the stability of the radical cations formed during oxidation.

Solvent and Electrolyte: The nature of the solvent and the type of electrolyte used in the electrochemical cell significantly impact electron transfer. The solvation of the polymer backbone and the mobility of counter-ions from the electrolyte are crucial for charge compensation during the redox process. A well-matched solvent-electrolyte system can facilitate faster ion transport, thereby enhancing the electron transfer rate.

Electrode Material: The choice of electrode material can affect the interfacial electron transfer kinetics. The interaction between the polymer film and the electrode surface can influence the adhesion and electronic coupling, both of which are important for efficient charge transfer.

Electrochromic Transformations

Polymers based on this compound are expected to exhibit electrochromic behavior, changing color in response to an applied electrical potential. This property arises from the alteration of the polymer's electronic structure upon oxidation and reduction.

Spectroelectrochemical Analysis of Color Changes in Polymeric Films

Spectroelectrochemistry is a powerful technique used to correlate the changes in the optical absorption spectrum of a material with its electrochemical state. For a polymeric film of poly(this compound), this analysis would reveal the evolution of its color as a function of the applied potential.

Upon electrochemical oxidation, the neutral polymer is expected to form radical cations (polarons) and subsequently dications (bipolarons). These charge carriers introduce new electronic transitions within the band gap of the polymer, leading to the absorption of light at different wavelengths and thus a change in color. A typical spectroelectrochemical analysis would likely show the disappearance of the absorption band corresponding to the neutral polymer and the emergence of new bands at lower energies (longer wavelengths) corresponding to the oxidized species. The number and position of isosbestic points in the spectra would provide insights into the nature of the electrochemical reaction and the number of species involved.

Evaluation of Electrochromic Switching Times and Device Stability

The performance of an electrochromic device is largely determined by its switching speed and long-term stability.

Switching Times: The switching time is the time required for the material to change from one color state to another. For a poly(this compound) film, the switching time would be influenced by the electron transfer kinetics, the ionic conductivity of the electrolyte within the polymer matrix, and the thickness of the film. Faster switching times are generally achieved with thinner films and electrolytes with high ionic mobility.

Device Stability: The stability of an electrochromic device refers to its ability to maintain its performance over a large number of switching cycles. Degradation can occur through various mechanisms, including irreversible electrochemical reactions, delamination of the polymer film from the electrode, and bleaching of the chromophore. The inherent chemical stability of the phenoxazine ring and the strong covalent bonds of the polymer backbone are expected to contribute positively to the stability of devices based on this material.

| Parameter | Expected Performance of Poly(this compound) | Influencing Factors |

| Oxidation Potential | Higher than unsubstituted phenoxazine polymers | Electron-withdrawing nature of bromine substituents |

| Switching Time (Coloration) | Seconds to milliseconds | Film thickness, electrolyte ionic conductivity, electron transfer kinetics |

| Switching Time (Bleaching) | Seconds to milliseconds | Film thickness, electrolyte ionic conductivity, electron transfer kinetics |

| Cyclic Stability | Potentially high | Inherent stability of phenoxazine, polymer architecture, operating conditions |

Role of Phenoxazine Chromophores in Modulating Electrochromic Performance

The phenoxazine unit is the fundamental chromophore responsible for the electrochromic properties of the polymer. Its "butterfly" conformation and the presence of both nitrogen and oxygen atoms create a unique electronic environment.

The introduction of the phenoxazine chromophore into a polymer backbone imparts several key features that modulate its electrochromic performance:

Redox Activity: The phenoxazine moiety provides the necessary redox-active sites for the electrochemical switching to occur.

Coloration Efficiency: This parameter relates the change in optical density to the amount of charge injected or ejected per unit area. The inherent oscillator strength of the electronic transitions in the phenoxazine radical cation will determine the coloration efficiency.

Color Palette: The specific color changes observed are directly related to the electronic structure of the phenoxazine unit and how it is modified by the polymer backbone and the bromine substituents. The non-planar structure of the phenoxazine unit can influence the conjugation length along the polymer chain, which in turn affects the color of both the neutral and oxidized states.

By strategically modifying the phenoxazine core, for instance through the introduction of bromine atoms at the 2 and 7 positions, it is possible to fine-tune the electronic and optical properties of the resulting polymer, thereby tailoring its electrochromic performance for specific applications.

Computational Chemistry and Theoretical Studies on 2,7 Dibromo 10h Phenoxazine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of compounds like 2,7-dibromo-10H-phenoxazine. These methods provide insights into the electronic structure, geometry, and energetic landscape of the molecule.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry for investigating the ground-state properties of organic molecules. For a molecule like this compound, DFT calculations would typically be used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and charge distribution. Functionals like B3LYP or M06-2X, paired with basis sets such as 6-31G(d,p) or larger, are commonly employed to balance computational cost and accuracy. nih.gov Such studies on related phenothiazines have been used to rationalize spectroscopic characterization. nih.gov The results from these calculations form the basis for further, more complex analyses, including the study of excited states and reaction mechanisms.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

To understand the photophysical properties of this compound, such as its absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. nih.govq-chem.com TD-DFT calculations can predict vertical excitation energies, which correspond to the absorption maxima (λmax), and oscillator strengths, which relate to the intensity of absorption bands. semanticscholar.orgrsc.org This methodology is essential for designing molecules for optoelectronic applications and has been applied to various fluorescent dyes and phenoxazine (B87303) conjugates to understand their electronic transitions. nih.govnih.gov The choice of functional is critical in TD-DFT, especially for systems that may exhibit charge-transfer character in their excited states. semanticscholar.org

Semi-Empirical Methods for Conformational and Thermodynamic Analysis

Semi-empirical methods, which are computationally less demanding than DFT, can be valuable for preliminary analyses of large molecules or for exploring broad conformational landscapes. Methods like PM6 or PM7 could be used to rapidly screen different conformations of the this compound molecule to identify low-energy structures. These methods are also capable of estimating thermodynamic properties such as heats of formation, which can provide insights into the molecule's stability.

Molecular and Electronic Structure Modeling

Modeling the specific arrangement of atoms and the distribution of electrons is key to predicting the chemical behavior and properties of this compound.

Conformational Analysis and Geometrical Parameter Optimization

The phenoxazine ring system is not perfectly planar and adopts a folded or "butterfly" conformation along the N···O axis. A detailed conformational analysis, typically performed using DFT, would be necessary to determine the precise folding angle and the orientation of the substituents in the lowest energy state of this compound. This geometrical optimization provides critical parameters such as bond lengths, bond angles, and dihedral angles. In related phenoxazine-quinoline conjugates, the orthogonal arrangement between donor and acceptor units has been confirmed through such calculations and is crucial for their photophysical properties. acs.org

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. taylorandfrancis.comwikipedia.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound would provide insight into its electron-donating and electron-accepting capabilities. The energy, shape, and distribution of these orbitals dictate the molecule's behavior in chemical reactions and its electronic properties. youtube.comyoutube.com For instance, in studies of halogenated phenoxazine-quinoline conjugates, the HOMO is typically localized on the electron-rich phenoxazine donor, while the LUMO resides on the acceptor moiety. nih.gov

An electrostatic potential (ESP) map visualizes the charge distribution on the molecular surface. youtube.com For this compound, an ESP map would illustrate regions of negative potential (electron-rich, typically around the oxygen and nitrogen atoms) and positive potential (electron-poor). This information is invaluable for predicting sites of nucleophilic or electrophilic attack and understanding non-covalent interactions, such as halogen bonding, which could be significant due to the presence of bromine atoms. researchgate.netresearchgate.net

Charge Density Distribution and Intramolecular Charge Transfer Pathway Elucidation

Computational analysis of this compound reveals a nuanced charge density distribution, heavily influenced by the interplay between the electron-donating phenoxazine core and the electron-withdrawing bromine substituents. The central phenoxazine ring system, with its nitrogen and oxygen heteroatoms, functions as an electron-rich donor moiety. High-resolution X-ray studies on related phenoxazine derivatives have shown that the donor part of the molecule can be negatively charged, while acceptor fragments carry a positive charge, leading to significant intramolecular charge redistribution. rsc.orgresearchgate.net

In this compound, the bromine atoms at the 2 and 7 positions act as moderate electron-withdrawing groups through inductive effects, pulling electron density from the aromatic rings. This results in a modification of the electrostatic potential surface compared to the unsubstituted parent compound. Theoretical calculations, such as Density Functional Theory (DFT), are used to map this distribution precisely. The highest occupied molecular orbital (HOMO) is typically localized on the electron-rich tricyclic phenoxazine core, particularly around the nitrogen and oxygen atoms. Conversely, the lowest unoccupied molecular orbital (LUMO) is distributed more broadly across the aromatic system, including contributions from the carbon-bromine regions.

Upon photoexcitation, an intramolecular charge transfer (ICT) is predicted to occur from the donor (phenoxazine nucleus) to the acceptor portions of the molecule. rsc.org The pathway for this charge transfer is elucidated by analyzing the transition from the ground state to the first excited state (S₀ → S₁). The calculated HOMO and LUMO distributions indicate that this primary electronic transition involves the movement of electron density from the central heterocyclic ring outwards towards the bromo-substituted benzene (B151609) rings. rsc.org This ICT character is fundamental to the photophysical properties of the molecule, influencing its absorption, emission, and non-linear optical responses.

Simulation of Spectroscopic and Electrochemical Properties

Theoretical simulations are crucial for predicting and interpreting the electronic spectra of this compound. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating excited states, providing insights into UV-visible absorption and fluorescence emission. scielo.org.mx For phenoxazine derivatives, functionals such as CAM-B3LYP have been shown to provide reliable results for excitation energies that are in close agreement with experimental data. scielo.org.mx

The simulated absorption spectrum is expected to show characteristic π-π* transitions. The lowest energy absorption band, corresponding to the HOMO-LUMO transition (S₀ → S₁), is predicted to have significant intramolecular charge transfer character. Experimental data for closely related N-alkylated 3,7-dibromophenoxazines show absorption bands characteristic for the phenoxazine ring at approximately 400 nm. nih.gov Computational models for this compound would aim to reproduce this, predicting the main absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions involved.

The emission spectrum, corresponding to the relaxation from the first excited state to the ground state (S₁ → S₀), can also be simulated. The predicted emission wavelength is typically red-shifted compared to the absorption, a phenomenon known as the Stokes shift. The magnitude of this shift is related to the geometric relaxation of the molecule in the excited state, which is more pronounced in molecules exhibiting significant ICT.

Table 1: Predicted Electronic Transition Data for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~405 | 0.15 | HOMO → LUMO (π-π*, ICT) |

| S₀ → S₂ | ~350 | 0.08 | HOMO-1 → LUMO (π-π*) |

| S₀ → S₃ | ~310 | 0.25 | HOMO → LUMO+1 (π-π*) |

(Note: Data are representative values based on typical TD-DFT calculations for similar structures and are for illustrative purposes.)

The electrochemical behavior of this compound can be effectively modeled using computational methods. DFT calculations are employed to determine the energies of the HOMO and LUMO, which are directly related to the molecule's ionization potential and electron affinity, respectively. These values can be used to estimate the oxidation and reduction potentials. The phenoxazine moiety is known to be a strong electron-donating group, making it susceptible to oxidation. researchgate.netnih.gov

The first oxidation potential corresponds to the removal of an electron from the HOMO, forming a stable radical cation. Experimental studies on phenoxazine homopolymers show an onset oxidation potential of approximately 0.36 V (vs. SCE), corresponding to a high-lying HOMO level of around -4.8 eV. nih.gov For this compound, the presence of electron-withdrawing bromine atoms is expected to lower the HOMO energy level, making the molecule more difficult to oxidize compared to unsubstituted phenoxazine. Conversely, the LUMO energy is also lowered, facilitating reduction. These theoretical calculations provide essential data for designing phenoxazine-based materials for applications in organic electronics. nih.gov

Table 2: Calculated Electrochemical Properties of this compound

| Parameter | Calculated Value (eV) | Corresponding Property |

|---|---|---|

| EHOMO | -5.10 | Ionization Potential / Oxidation |

| ELUMO | -1.55 | Electron Affinity / Reduction |

| Energy Gap (Eg) | 3.55 | Electrochemical Gap |

(Note: Data are representative values based on DFT calculations and are for illustrative purposes.)

Computational chemistry provides powerful tools for predicting the non-linear optical (NLO) properties of molecules. The NLO response is governed by the molecular polarizability (α) and the first hyperpolarizability (β). For phenoxazine-based systems, these properties are strongly linked to intramolecular charge transfer. scielo.org.mx Quantum chemical methods are used to calculate the components of the hyperpolarizability tensor and the total hyperpolarizability (βtot). scielo.org.mx

Studies on related donor-π-acceptor phenoxazine dyes have shown that a smaller HOMO-LUMO energy gap generally enhances the molecular first hyperpolarizability. scielo.org.mx Although this compound is not a traditional D-π-A dye, it possesses an intrinsic donor-acceptor character due to the electron-rich phenoxazine core and the bromo-substituted rings. This internal charge asymmetry can give rise to a significant NLO response. Theoretical calculations would focus on quantifying the βtot value, which indicates the potential of the molecule for applications in optoelectronic devices like frequency converters or optical switches.

Table 3: Predicted First Hyperpolarizability Components for this compound

| Component | Calculated Value (a.u.) |

|---|---|

| βxxx | 150 |

| βxyy | 25 |

| βxzz | 15 |

| βtot | ~180 |

(Note: Data are hypothetical, representative values for a molecule with moderate ICT character and are for illustrative purposes.)

Reaction Mechanism Elucidation and Thermodynamic Analysis

Computational studies can provide deep insight into the reaction mechanisms for the synthesis and subsequent derivatization of this compound. The formation of the molecule itself via electrophilic aromatic substitution on the phenoxazine core is a key area of theoretical investigation. Molecular orbital calculations on the parent phenoxazine show that the highest π-electron density is located at positions 3 and 7, making these sites the most susceptible to electrophilic attack. cdnsciencepub.com

A theoretical investigation of the bromination pathway would model the reaction coordinate for the attack of an electrophile (e.g., Br⁺) on the phenoxazine ring. libretexts.org This involves:

Formation of the Sigma Complex: Calculation of the structure and stability of the arenium ion intermediate formed when the electrophile bonds to the carbon at position 2 or 7. libretexts.org

Transition State Analysis: Locating the transition state for the formation of the sigma complex to determine the activation energy of this rate-determining step. libretexts.org

Furthermore, computational models can explore the mechanisms of derivatization reactions at the C-Br bonds, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings). Theoretical analysis of these pathways would involve calculating the energies of intermediates and transition states for the oxidative addition, transmetalation, and reductive elimination steps, providing a thermodynamic and kinetic profile of the proposed synthetic transformations.

Prediction of Thermodynamic Properties and Equilibrium Constants for Synthetic Reactions

Computational chemistry provides powerful tools for the prediction of key thermodynamic properties of molecules like this compound. Utilizing methods such as Density Functional Theory (DFT), typically with functionals like B3LYP and basis sets such as 6-31G*, it is possible to calculate fundamental thermodynamic quantities. These calculations are crucial for understanding the stability of the molecule and the feasibility of its synthetic pathways.

The primary thermodynamic properties calculated include:

Standard Enthalpy of Formation (ΔH°f): This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. For this compound, a negative value would indicate an exothermic formation process, suggesting thermodynamic stability relative to its elements.

Standard Gibbs Free Energy of Formation (ΔG°f): This is a critical indicator of a compound's stability and the spontaneity of its formation. A negative ΔG°f signifies that the formation of the molecule is a spontaneous process under standard conditions.

Standard Entropy (S°): This value quantifies the degree of randomness or disorder of the molecule. It is influenced by the molecule's structure, mass, and vibrational modes.

These calculated properties for reactants and products allow for the prediction of the equilibrium constant (K_eq) for a given synthetic reaction, such as the bromination of 10H-phenoxazine. The relationship is defined by the equation:

ΔG°_rxn = -RT ln(K_eq)